![molecular formula C15H12O4 B1274542 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde CAS No. 842957-76-0](/img/structure/B1274542.png)
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is a compound that can be inferred to have a benzaldehyde core structure with a methoxy group and a benzo[1,3]dioxole moiety attached to it. This structure suggests potential applications in medicinal chemistry due to the presence of the benzo[1,3]dioxole group, which is commonly found in bioactive molecules.
Synthesis Analysis
The synthesis of compounds related to 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde can be achieved through various synthetic routes. For instance, the synthesis of 3,6-epoxy[1,5]dioxocines from 2-hydroxyaromatic benzaldehydes has been described, which indicates that hydroxy groups on aromatic benzaldehydes can undergo further chemical transformations to yield complex structures . Additionally, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation suggests that the benzaldehyde core can be functionalized at specific positions, which could be a step towards synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde would consist of a benzaldehyde core with additional substituents that influence its chemical behavior. The presence of electron-donating methoxy groups and electron-accepting aldehyde groups can lead to intramolecular hydrogen bonding, affecting the molecule's stability and reactivity .
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. For example, they can react with stabilized sulfur ylides to form highly stereoselective epoxy-amides . This indicates that the aldehyde group in 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde could potentially undergo similar reactions, leading to the formation of new compounds with interesting stereochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde would be influenced by its functional groups. For instance, the dimethoxybenzene-1,4-dicarboxaldehyde, a related compound, has been shown to form highly efficient and pure emitting crystals, which suggests that the target compound might also exhibit unique optical properties due to its structural features .
Aplicaciones Científicas De Investigación
1. Antidiabetic Agents
- Application Summary : Benzodioxol carboxamide derivatives, including 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde, were synthesized and investigated for their antidiabetic potential .
- Methods of Application : The process began by dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). A mixture of DMAP and EDCI was then introduced and thoroughly combined under an argon gas environment .
- Results : Compounds IIa and IIc displayed potent α-amylase inhibition (IC 50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC 50 > 150 µM), suggesting their safety . In vivo experiments revealed that five doses of IIc substantially reduced mice blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in contrast to the control group .
2. Nonlinear Optical Properties
- Application Summary : The molecule (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (BDMHC), which includes 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde, was synthesized and studied for its third order nonlinear optical properties .
- Methods of Application : The BDMHC molecule was synthesized using the Schiff base method .
- Results : The nonlinear optical susceptibility (χ 3 = -1.24 × 10 −6 esu), nonlinear refractive index (n 2), and nonlinear optical absorption coefficient (β = -3.84 × 10 −5 cm/W) were estimated by Z-scan technique . These results signify BDMHC has promising NLO applications .
3. Antitumor Agents
- Application Summary : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The data obtained (IC 50 > 30 μM) revealed that they exhibited good selectivity between cancer cells and normal cells .
4. Nonlinear Optical Materials
- Application Summary : The molecule (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (BDMHC), which includes 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde, was synthesized and studied for its third order nonlinear optical properties .
- Methods of Application : The BDMHC molecule was synthesized using the Schiff base method . A single crystal of BDMHC has been grown by slow evaporation technique .
- Results : The nonlinear optical susceptibility (χ 3 = -1.24 × 10 −6 esu), nonlinear refractive index (n 2), and nonlinear optical absorption coefficient (β = -3.84 × 10 −5 cm/W) were estimated by Z-scan technique . These results signify BDMHC has promising NLO applications .
5. Anticancer Agents
- Application Summary : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Data obtained (IC 50 > 30 μM) revealed that they exhibited good selectivity between cancer cells and normal cells .
6. Photophysical and Photochemical Properties
- Application Summary : Synthesis, DFT calculations, photophysical, photochemical properties of peripherally metallophthalocyanines bearing (2-(benzo[d][1,3]dioxol-5-ylmethoxy)phenoxy) substituents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-8-12-3-1-2-4-13(12)17-9-11-5-6-14-15(7-11)19-10-18-14/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASDUQWLROGIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

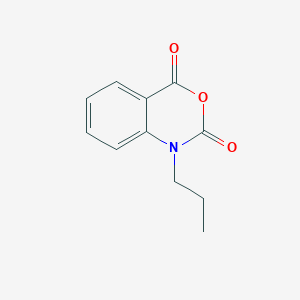
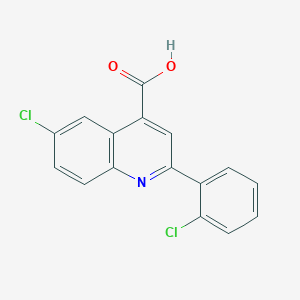
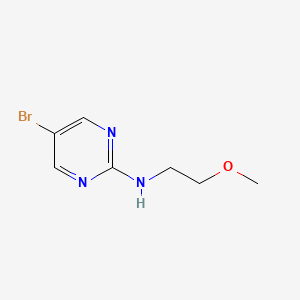
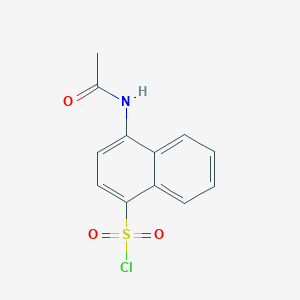
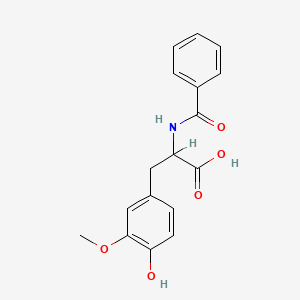
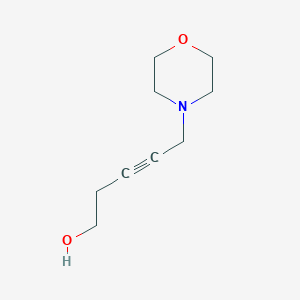

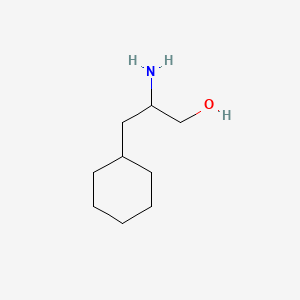



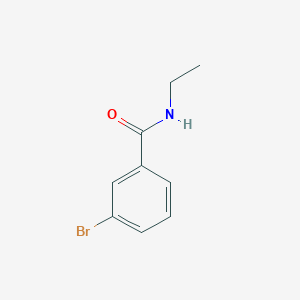
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
